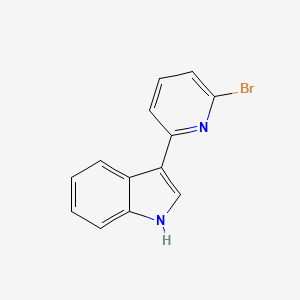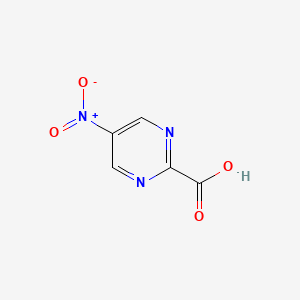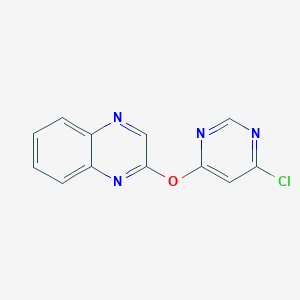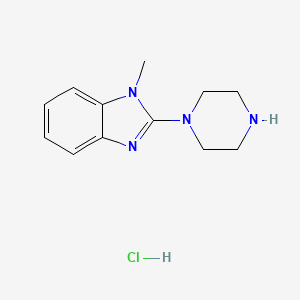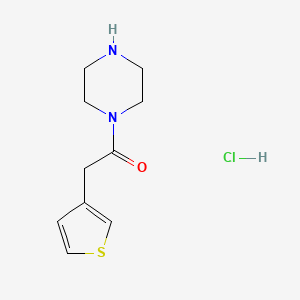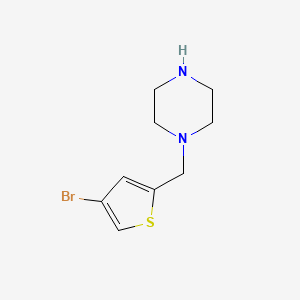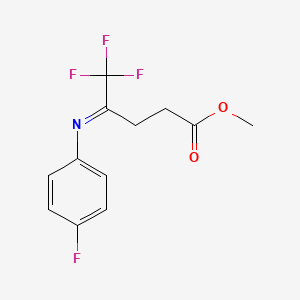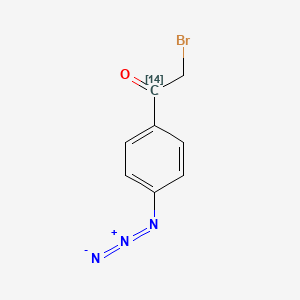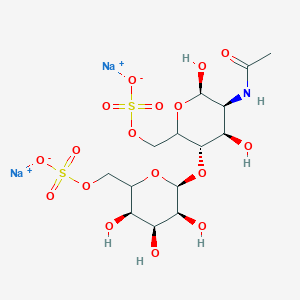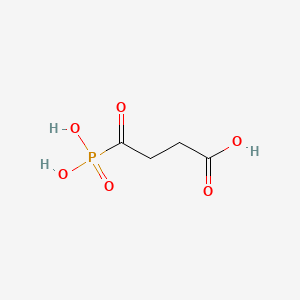
4-Oxo-4-phosphonobutanoic acid
Übersicht
Beschreibung
Succinyl phosphonate is a chemical compound known for its role as an inhibitor of specific dehydrogenase enzymes. It is particularly effective in inhibiting alpha-ketoglutarate dehydrogenase and 2-oxoglutarate dehydrogenase, which are crucial in cellular metabolism.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of succinyl phosphonate typically involves the reaction of succinic acid with phosphorous acid under controlled conditions. The process can be summarized as follows:
Starting Materials: Succinic acid and phosphorous acid.
Reaction Conditions: The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the phosphonate ester.
Purification: The resulting product is purified through recrystallization or chromatography to obtain pure succinyl phosphonate.
Industrial Production Methods: Industrial production of succinyl phosphonate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix succinic acid and phosphorous acid with the dehydrating agent.
Continuous Monitoring: The reaction conditions, such as temperature and pH, are continuously monitored to ensure optimal yield.
Purification: Industrial purification techniques, such as distillation and large-scale chromatography, are employed to obtain high-purity succinyl phosphonate
Analyse Chemischer Reaktionen
Reaktionstypen: Succinylphosphonat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um Succinylphosphat zu bilden.
Reduktion: Reduktionsreaktionen können es wieder in Bernsteinsäure umwandeln.
Substitution: Es kann an Substitutionsreaktionen teilnehmen, bei denen die Phosphonatgruppe durch andere funktionelle Gruppen ersetzt wird.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid verwendet.
Substitution: Die Bedingungen variieren je nach Substituent, beinhalten aber typischerweise nukleophile Reagenzien.
Hauptprodukte:
Oxidation: Succinylphosphat.
Reduktion: Bernsteinsäure.
Substitution: Verschiedene substituierte Phosphonate, abhängig von den verwendeten Reagenzien
Wissenschaftliche Forschungsanwendungen
Succinylphosphonat hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Biochemie: Es wird verwendet, um die Hemmung von Enzymen, insbesondere von Dehydrogenase-Enzymen, zu untersuchen.
Medizin: Forschung zu seinem Potenzial als Therapeutikum für die Krebsbehandlung aufgrund seiner Fähigkeit, die Lebensfähigkeit von Krebszellen zu beeinträchtigen.
Neurowissenschaften: Untersuchungen zu seinen Auswirkungen auf die Produktion reaktiver Sauerstoffspezies in Neuronen.
Industrielle Anwendungen: Wird bei der Entwicklung von Enzyminhibitoren und als biochemisches Werkzeug in verschiedenen industriellen Prozessen eingesetzt
5. Wirkmechanismus
Succinylphosphonat übt seine Wirkung aus, indem es spezifische Dehydrogenase-Enzyme hemmt. Es bindet an das aktive Zentrum dieser Enzyme und verhindert so, dass das normale Substrat bindet und somit die Enzymaktivität hemmt. Diese Hemmung beeinflusst den Zellstoffwechsel, insbesondere in Krebszellen, was zu einer beeinträchtigten Lebensfähigkeit führt. Zu den molekularen Zielstrukturen gehören Alpha-Ketoglutarat-Dehydrogenase und 2-Oxoglutarat-Dehydrogenase, die Schlüsselenzyme im Zitronensäurezyklus sind .
Ähnliche Verbindungen:
Glutarylphosphonat: Hemmt sowohl 2-Oxoadipat- als auch 2-Oxoglutarat-Dehydrogenasen.
Adipoylphosphonat: Zeigt eine hohe Affinität für 2-Oxoadipat-Dehydrogenase.
Fosfomycin: Ein Phosphonat-Naturstoff, der als Antibiotikum verwendet wird.
Einzigartigkeit: Succinylphosphonat ist einzigartig in seiner spezifischen Hemmung von Alpha-Ketoglutarat-Dehydrogenase und 2-Oxoglutarat-Dehydrogenase, was es zu einem wertvollen Werkzeug bei der Untersuchung der Rolle dieser Enzyme im Zellstoffwechsel macht. Seine Fähigkeit, die Lebensfähigkeit von Krebszellen durch metabolische Störungen zu beeinträchtigen, unterscheidet es von anderen ähnlichen Verbindungen .
Wirkmechanismus
Succinyl phosphonate exerts its effects by inhibiting specific dehydrogenase enzymes. It binds to the active site of these enzymes, preventing the normal substrate from binding and thus inhibiting the enzyme’s activity. This inhibition affects cellular metabolism, particularly in cancer cells, leading to impaired viability. The molecular targets include alpha-ketoglutarate dehydrogenase and 2-oxoglutarate dehydrogenase, which are key enzymes in the tricarboxylic acid cycle .
Vergleich Mit ähnlichen Verbindungen
Glutaryl phosphonate: Inhibits both 2-oxoadipate and 2-oxoglutarate dehydrogenases.
Adipoyl phosphonate: Shows high affinity for 2-oxoadipate dehydrogenase.
Fosfomycin: A phosphonate natural product used as an antibacterial agent.
Uniqueness: Succinyl phosphonate is unique in its specific inhibition of alpha-ketoglutarate dehydrogenase and 2-oxoglutarate dehydrogenase, making it a valuable tool in studying these enzymes’ roles in cellular metabolism. Its ability to impair cancer cell viability through metabolic disruption sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
4-oxo-4-phosphonobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7O6P/c5-3(6)1-2-4(7)11(8,9)10/h1-2H2,(H,5,6)(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHDEWZJMFKPOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)P(=O)(O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673093 | |
| Record name | 4-Oxo-4-phosphonobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26647-82-5 | |
| Record name | 4-Oxo-4-phosphonobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



